molecular formula C10H16N4O4 B12908931 ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate CAS No. 68341-77-5

ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate

Cat. No.: B12908931
CAS No.: 68341-77-5
M. Wt: 256.26 g/mol
InChI Key: DIGMZSGNPBQRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring and the hydroxyethylamino group in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions using reagents like 2-chloroethanol and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethylamino group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its herbicidal and pesticidal properties.

    Materials Science: It is used in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.

    Pathways: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate can be compared with other triazine derivatives:

    Similar Compounds: Compounds such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4-diamino-6-chloro-1,3,5-triazine (atrazine) share the triazine core structure.

    Uniqueness: The presence of the hydroxyethylamino group and the ethyl ester moiety in Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate imparts unique chemical and biological properties, making it distinct from other triazine derivatives.

Properties

CAS No.

68341-77-5

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate

InChI

InChI=1S/C10H16N4O4/c1-3-18-9(17)6(2)7-8(16)12-10(14-13-7)11-4-5-15/h6,15H,3-5H2,1-2H3,(H2,11,12,14,16)

InChI Key

DIGMZSGNPBQRHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=NN=C(NC1=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.